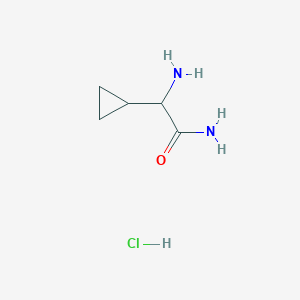

2-Amino-2-cyclopropylacetamide hydrochloride

Overview

Description

2-Amino-2-cyclopropylacetamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Amino-2-cyclopropylacetamide hydrochloride typically involves the reaction of cyclopropylamine with cyanoacetamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-2-cyclopropylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-2-cyclopropylacetamide hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structure allows for interaction with biological targets, making it a candidate for drug development.

- Antidepressant Activity : Research has indicated that derivatives of this compound may exhibit antidepressant effects through modulation of neurotransmitter systems. A study highlighted its potential as a selective serotonin reuptake inhibitor (SSRI), which could lead to the development of new antidepressant medications .

Biochemical Applications

This compound serves as an organic buffer in biochemical assays, providing a stable pH environment conducive to various biological reactions. It is particularly useful in:

- Cell Culture : Maintaining optimal conditions for cell growth and proliferation.

- Enzyme Reactions : Acting as a stabilizing agent for enzymes during biochemical assays.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a reagent in various analytical methods, including:

- Chromatography : Used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

- Spectroscopy : Employed in spectroscopic techniques to identify and quantify compounds in samples.

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Amino-2-cyclopropylacetamide hydrochloride can be compared with other similar compounds, such as:

- 2-Amino-2-methylacetamide hydrochloride

- 2-Amino-2-ethylacetamide hydrochloride

- 2-Amino-2-propylacetamide hydrochloride

These compounds share similar chemical structures but differ in the substituents attached to the acetamide group. The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties .

Biological Activity

2-Amino-2-cyclopropylacetamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl moiety, which may influence its interaction with biological targets. The molecular formula is , and it exhibits properties typical of amides, including solubility in water due to the presence of the hydrochloride salt.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Neuroprotective Effects : Studies suggest that this compound has neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

- Antitumor Activity : Preliminary investigations indicate that it may possess antiproliferative effects against certain cancer cell lines, possibly by inducing apoptosis or cell cycle arrest.

- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent, with activity against various bacterial strains.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Distribution | Moderate volume of distribution |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

| Half-life | Approximately 4 hours |

These parameters suggest that the compound has favorable absorption characteristics and a reasonable half-life for therapeutic use.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Neuroprotection in Animal Models :

- A study conducted on rodents demonstrated that treatment with the compound reduced neuronal loss in models of neurodegeneration. Behavioral assessments indicated improved cognitive function post-treatment.

-

Antitumor Efficacy :

- In vitro studies using human cancer cell lines (e.g., K562 leukemia cells) showed that this compound inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity.

-

Antimicrobial Activity :

- A clinical evaluation revealed that the compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a therapeutic agent in antibiotic-resistant infections.

Research Findings

Recent findings from various studies support the biological activity of this compound:

- In Vitro Studies : Laboratory tests showed IC50 values indicating effective concentrations for inhibiting cancer cell growth.

- In Vivo Studies : Animal models have demonstrated the compound's potential to mitigate symptoms associated with neurodegenerative diseases, providing a basis for further clinical trials.

Properties

IUPAC Name |

2-amino-2-cyclopropylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQOHTQSAWVRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949815-70-6 | |

| Record name | Cyclopropaneacetamide, α-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949815-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.